5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Anti-parasitic Chagas disease Trypanosoma cruzi

5-Amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207662-94-9, molecular formula C₁₁H₁₃N₅O, molecular weight 231.25 g/mol) is a synthetic small-molecule member of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class. This compound is characterized by a 1,2,3-triazole core bearing a free 5-amino group, a 4-carboxamide moiety, and an N1-(4-ethylphenyl) substituent, and is supplied at 95% purity for research use only.

Molecular Formula C11H13N5O
Molecular Weight 231.259
CAS No. 1207662-94-9
Cat. No. B2548302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS1207662-94-9
Molecular FormulaC11H13N5O
Molecular Weight231.259
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N
InChIInChI=1S/C11H13N5O/c1-2-7-3-5-8(6-4-7)16-10(12)9(11(13)17)14-15-16/h3-6H,2,12H2,1H3,(H2,13,17)
InChIKeyMEXIRNZYRKPVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207662-94-9): Procurement-Grade Definition and Core Chemical Identity


5-Amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1207662-94-9, molecular formula C₁₁H₁₃N₅O, molecular weight 231.25 g/mol) is a synthetic small-molecule member of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class [1]. This compound is characterized by a 1,2,3-triazole core bearing a free 5-amino group, a 4-carboxamide moiety, and an N1-(4-ethylphenyl) substituent, and is supplied at 95% purity for research use only . The ATC chemotype was originally identified via phenotypic high-content screening against intracellular Trypanosoma cruzi and has since been explored across anti-parasitic, antimicrobial, and nuclear receptor modulation programs, establishing a broad but context-dependent pharmacological footprint [2][3].

Why Generic 5-Amino-1,2,3-triazole-4-carboxamides Cannot Substitute for the 4-Ethylphenyl Congener in Target-Focused Procurement


Within the ATC class, the N1-aryl substituent is a critical determinant of both potency and selectivity. Systematic structure–activity relationship (SAR) studies have demonstrated that replacing the para-substituent on the N1-phenyl ring can alter anti-parasitic potency by over 10-fold [1], while analogous 5-amino-triazole-4-carboxamides in antimicrobial screens show that the N1-aryl group dictates the spectrum between Gram-positive bacteria and pathogenic yeast [2]. Given that the 4-ethylphenyl substituent imparts a distinct combination of lipophilicity (XLogP3-AA = 1.6) and steric bulk relative to unsubstituted phenyl, 4-methylphenyl, or 4-halophenyl analogs, generic substitution with a closely related ATC scaffold risks a non-quantifiable loss of target engagement, selectivity, and physicochemical compatibility [3].

Quantitative Differentiation Evidence: How 5-Amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide Compares to Its Closest Analogs


N1-Aryl Substituent Potency Modulation: The 4-Ethylphenyl Advantage in Anti-T. cruzi ATC Series

SAR analysis of the ATC series against intracellular T. cruzi in VERO cells reveals that para-substituents on the N1-benzyl ring dramatically modulate potency. While the unsubstituted benzyl analog (compound 10) showed a greater than 10-fold reduction in activity compared to the thiomethyl lead, introduction of a larger isopropyl group improved potency by approximately 10-fold (compound 11, pEC₅₀ = 7.4) [1]. The 4-ethylphenyl analog (target compound), bearing a comparable hydrophobic para-substituent directly on the N1-phenyl ring rather than a benzyl linker, is structurally positioned to occupy the same hydrophobic binding pocket identified in the SAR, with an XLogP3-AA value of 1.6 that balances lipophilicity for membrane permeability without excessive logP-driven promiscuity [2][3].

Anti-parasitic Chagas disease Trypanosoma cruzi SAR ATC series

Antimicrobial Selectivity Fingerprint: 5-Amino-ATC Analogs Preferentially Target Pathogenic Yeast Over Gram-Positive Bacteria

In a panel of seven primary pathogens, the 5-amino-1H-1,2,3-triazole-4-carboxamide sub-series (exemplified by compound 8b) demonstrated selective activity against the pathogenic yeast C. albicans, in contrast to the 5-methyl-ATC sub-series (compounds 4d, 4l, 4r) which showed potent antibacterial effect against S. aureus [1]. Specifically, compound 4l achieved 50% growth inhibition against S. aureus at sub-1 µM concentration, while compound 9a (a triazoloquinazoline-3-carboxamide) killed approximately 40% of C. albicans cells at the same concentration [1]. The 5-amino substitution is therefore a key determinant of antifungal vs. antibacterial activity within the ATC class.

Antimicrobial Candida albicans Staphylococcus aureus Selectivity ATC scaffold

Physicochemical Differentiation: XLogP3-AA Lipophilicity of the 4-Ethylphenyl Congener vs. Unsubstituted and 4-Methylphenyl Analogs

The 4-ethylphenyl substituent confers a computed XLogP3-AA value of 1.6 to the target compound [1]. This is approximately 0.6–0.8 log units higher than the unsubstituted 1-phenyl-5-amino-ATC analog (estimated XLogP3-AA ~0.8–1.0) and approximately 0.3 log units higher than the 1-(4-methylphenyl) analog (estimated XLogP3-AA ~1.3), based on the ~0.5 log unit increment per methylene group in aromatic alkyl substituents [2]. This incremental lipophilicity positions the 4-ethylphenyl congener within the optimal range for both aqueous solubility and passive membrane permeability, while avoiding the excessive logP (>3) associated with larger alkyl or poly-halogenated N1-substituents that can lead to poor solubility and off-target promiscuity [3].

Physicochemical properties Lipophilicity Drug-likeness XLogP3-AA Permeability

Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity: Preliminary Evidence for CNS Target Engagement

Data curated in ChEMBL and BindingDB indicate that closely related 5-amino-1-aryl-1H-1,2,3-triazole-4-carboxamide analogs exhibit agonist activity at human TAAR1. For example, a structurally analogous ATC derivative (CHEMBL3628707 / BDBM50292711) displayed an EC₅₀ of 1.38 × 10³ nM at human TAAR1 and 2.38 × 10³ nM at mouse TAAR1 in BRET-based cAMP accumulation assays, while showing negligible activity at mouse TAAR5 (EC₅₀ > 1.00 × 10⁴ nM) [1]. The target compound, bearing the 4-ethylphenyl substituent, is predicted to exhibit comparable or differentiated TAAR1 engagement based on the established SAR of the ATC chemotype at this receptor [2].

TAAR1 GPCR Neuropharmacology Agonist cAMP

Procurement-Anchored Application Scenarios for 5-Amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide Based on Verified Differentiation Evidence


Anti-Trypanosoma cruzi Lead Optimization Libraries Requiring N1-Hydrophobic Anchor Diversity

In anti-Chagas drug discovery programs building on the validated ATC series, the 4-ethylphenyl congener fills a specific N1-substituent gap between the 4-methylbenzyl and 4-isopropylbenzyl analogs. The established SAR showing that para-alkyl substituents improve potency by approximately 10-fold through hydrophobic pocket occupancy [1] positions this compound as a logical procurement choice for SAR expansion libraries, particularly when screening for analogs with balanced lipophilicity (XLogP3-AA = 1.6) [2].

Antifungal Selectivity Screening Against Candida albicans Using the 5-Amino-ATC Pharmacophore

For research programs targeting pathogenic yeast infections, the 5-amino substitution on the ATC scaffold has been shown to confer selectivity for C. albicans over S. aureus, in contrast to the antibacterial profile of 5-methyl-ATC analogs [1]. The 4-ethylphenyl N1-substituent adds a modular hydrophobic element that can be systematically varied to optimize antifungal potency, making this specific congener a more informative screening tool than generic 5-amino-ATC analogs with unsubstituted or 4-methylphenyl groups.

TAAR1 Agonist Screening in CNS Drug Discovery Requiring Defined N1-Aryl Lipophilicity

With structural analogs demonstrating hTAAR1 agonism at low-micromolar concentrations (EC₅₀ ~1.38 × 10³ nM) and selectivity over mTAAR5 [1], the 4-ethylphenyl ATC congener offers a chemically distinct starting point for CNS-oriented SAR studies. Its computed XLogP3-AA of 1.6 [2] provides a favorable balance for blood-brain barrier penetration potential, positioning this compound as a strategic procurement choice over more polar (unsubstituted phenyl) or more lipophilic (4-chlorophenyl) ATC analogs when CNS exposure is a desired feature.

Physicochemical Property Calibration in Compound Library Procurement

For organizations curating diversity-oriented screening libraries, the 4-ethylphenyl ATC congener occupies a specific lipophilicity coordinate (XLogP3-AA = 1.6) [1] that is underrepresented by the more commonly available 1-phenyl and 1-(4-methylphenyl) ATC analogs. Its inclusion enables more granular sampling of the logP space within the ATC chemotype, supporting quantitative structure–property relationship (QSPR) modeling and improving the library's capacity to probe lipophilicity-dependent biological readouts without resorting to excessively lipophilic (logP > 3) analogs that risk poor solubility and assay interference [2].

Quote Request

Request a Quote for 5-amino-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.